
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid
Overview
Description
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid (CAS# 1342382-45-9) is a research chemical . It has a molecular weight of 220.20 and a molecular formula of C11H9FN2O2 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid can be represented by the following SMILES notation: CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)O . The InChI representation is: InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.20 and a molecular formula of C11H9FN2O2 . Other computed properties include a LogP of 1.92440, a complexity of 275, a topological polar surface area of 55.1, and a monoisotopic mass of 220.0648057 .Scientific Research Applications
Structural Landscape in Cocrystals
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid plays a role in the structural landscape of cocrystals. Dubey and Desiraju (2014) explored its use in benzoic acid cocrystals, highlighting its role in understanding high-energy structures in cocrystal formation (Dubey & Desiraju, 2014).
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles, including those with structures similar to 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid, are important in medicinal chemistry. Schmitt et al. (2017) developed reagents for introducing fluoro(trifluoromethoxy)methyl groups onto aromatic substrates, which is crucial for synthesizing fluorinated pyrazoles (Schmitt et al., 2017).
Decarboxylative Fluorination
Yuan, Yao, and Tang (2017) investigated the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives. This research is relevant to the synthesis and modification of compounds like 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid (Yuan, Yao, & Tang, 2017).
Antibacterial Activity of Fluorinated Pyrazoles
Gadakh et al. (2010) synthesized and evaluated fluorine-containing pyrazoles for antibacterial activity. Their research contributes to the understanding of how fluorinated pyrazoles, similar to 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid, can be used in antimicrobial applications (Gadakh et al., 2010).
Fluorinated Pyrazoles in Medicinal Chemistry
Surmont, Verniest, and De Kimpe (2010) described a new synthesis method for fluorinated pyrazoles, which are significant in medicinal chemistry. Their work sheds light on the potential of compounds like 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid in this field (Surmont, Verniest, & De Kimpe, 2010).
Pharmacological Screening of Fluorinated Compounds
Patel et al. (2004) conducted a study on 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. This research is pertinent to the pharmacological applications of fluorinated pyrazoles and related compounds (Patel et al., 2004).
properties
IUPAC Name |
2-fluoro-5-(2-methylpyrazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWUXEVQWHKMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



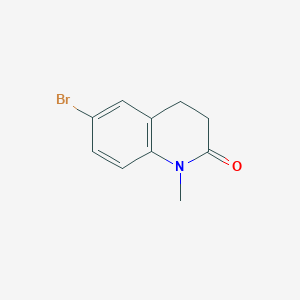
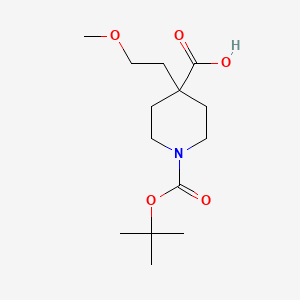

![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)
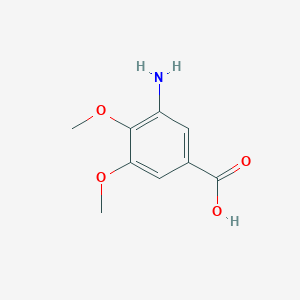
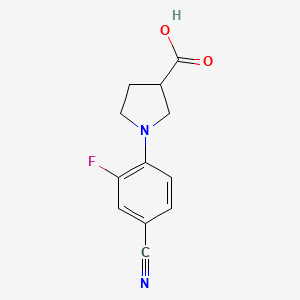
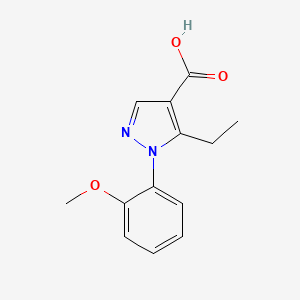
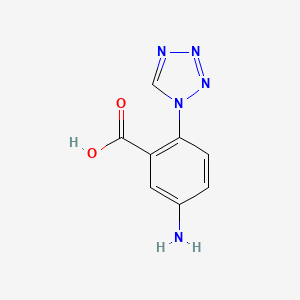
![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)
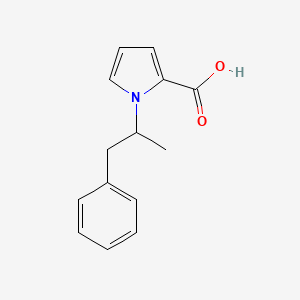
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)